Lipophilicity Advantage Over Primary Amide and Amino-Pyrazole Analogs
The target compound exhibits an ACD/LogP of 1.79 [1], which is 1.55 log units higher than the primary amide analog 2-(4-iodo-1H-pyrazol-1-yl)acetamide (LogP 0.24) and 1.59–1.66 log units higher than the 3‑amino‑ and 4‑amino‑substituted N,N‑diethylacetamide congeners (LogP 0.13–0.20) [2]. This corresponds to a predicted ~35‑fold increase in octanol‑water partition coefficient relative to the primary amide, which directly impacts passive membrane permeation and CNS penetration potential.
| Evidence Dimension | LogP (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | ACD/LogP = 1.79 |
| Comparator Or Baseline | Primary amide analog: LogP = 0.24; 3‑amino analog: LogP = 0.1347; 4‑amino analog: XLogP3 ≈ 0.2 |
| Quantified Difference | ΔLogP = +1.55 (vs. primary amide); ΔLogP = +1.59 to +1.66 (vs. amino analogs) |
| Conditions | Predicted values from ACD/Labs Percepta (target compound), Hit2Lead/ChemSrc (primary amide), EvitaChem (3‑amino), PubChem XLogP3 (4‑amino). |
Why This Matters
An increase of 1.5+ LogP units translates to roughly 30–35‑fold higher membrane partitioning, making the target compound the preferred choice when passive permeability or blood‑brain barrier access is a design objective.
- [1] ChemSpider. N,N-Diethyl-2-(4-iodo-1H-pyrazol-1-yl)acetamide. CSID: 30475579. ACD/LogP = 1.79. View Source
- [2] PubChem. 2-(3-Amino-1H-pyrazol-1-yl)-N,N-diethylacetamide. CID 60783232. XLogP3-AA = 0.2. View Source
